![molecular formula C12H8Cl2N6 B1332585 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene](/img/structure/B1332585.png)
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes two triazole rings fused to a quinoxaline core, with chloromethyl groups attached at the 3 and 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with triazole derivatives in the presence of chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete cyclization and chloromethylation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chloromethylating agents and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions: 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions or with the aid of catalysts.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation Products: Potential formation of quinoxaline N-oxides.
Reduction Products: Reduced forms of the triazole or quinoxaline rings.
Scientific Research Applications
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[104002,6
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly through its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound’s interactions with biological macromolecules, such as DNA, have been studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell growth . Additionally, it may inhibit specific enzymes involved in cellular signaling pathways, further contributing to its anticancer activity.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Bis(1,2,4-triazolo) Compounds: These compounds also feature two triazole rings but may differ in the positioning and nature of other substituents.
Uniqueness: 3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene is unique due to the presence of chloromethyl groups at specific positions, which can significantly influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity in various applications.
Properties
Molecular Formula |
C12H8Cl2N6 |
|---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene |
InChI |
InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2 |
InChI Key |
VHSXJSOVADJDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


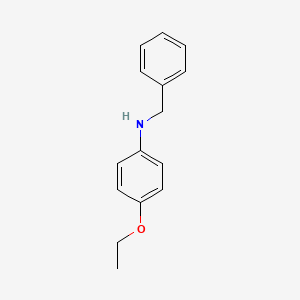

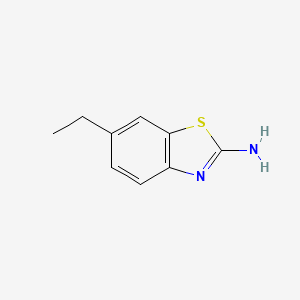
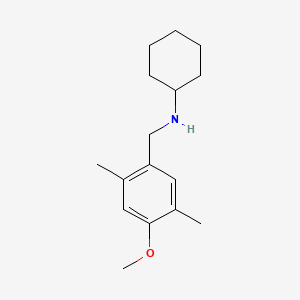
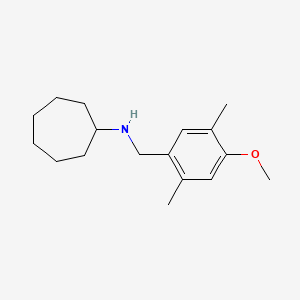
![(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine](/img/structure/B1332520.png)
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
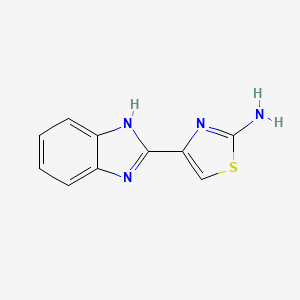
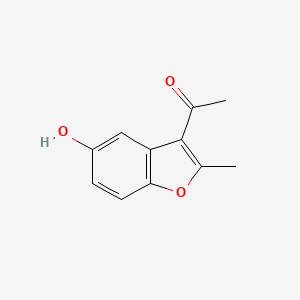
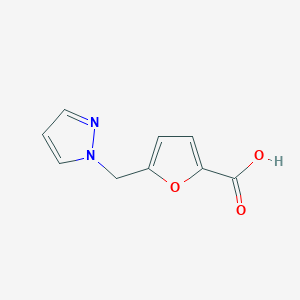
![3-{4-[(Furan-2-ylmethyl)-sulfamoyl]-phenyl}-acrylic acid](/img/structure/B1332530.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B1332534.png)
![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine](/img/structure/B1332535.png)

